N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Amidation: The final step involves the reaction of the oxadiazole intermediate with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Specific pathways involved include the inhibition of key enzymes in metabolic pathways or the activation of signaling cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-[4-methylphenyl]-1,2,4-oxadiazole-5-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-[4-chlorophenyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets, thereby increasing its potential efficacy in various applications.
Properties
Molecular Formula |
C18H12F3N3O4 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H12F3N3O4/c19-18(20,21)12-4-2-11(3-5-12)15-23-17(28-24-15)16(25)22-8-10-1-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H,22,25) |
InChI Key |
FINPVZZYDNLZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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